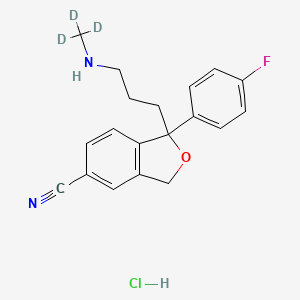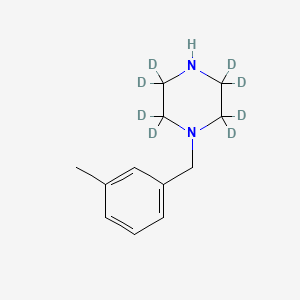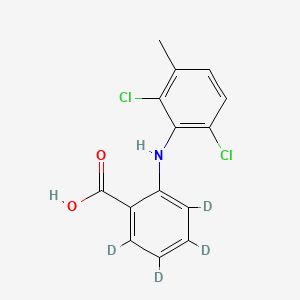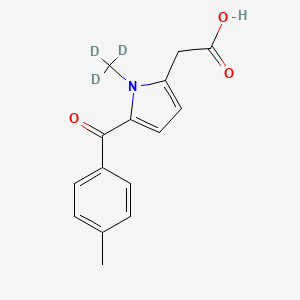
Dantrolene-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dantrolene-13C3 is a labeled variant of Dantrolene . Dantrolene is a direct-acting skeletal muscle relaxant used for the treatment of management of the fulminant hypermetabolism of skeletal muscle leading to malignant hyperthermia crisis . It is a hydantoin derivative .
Synthesis Analysis
Dantrolene was first synthesized by Snyder et al. in 1967 . The synthesis of this compound specifically is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of this compound is C14H10N4O5 . It has a molecular weight of 317.23 .Chemical Reactions Analysis
This compound, like Dantrolene, acts as a muscle relaxant via inhibiting Ca2+ ions release from the sarcoplasmic reticulum .Physical And Chemical Properties Analysis
This compound is a solid . It has a yellow color . The exact values for properties such as pH, melting point, boiling point, flash point, evaporation rate, and water solubility are not available .科学的研究の応用
Molecular Mechanism of Action on Ryanodine Receptors
Dantrolene has been identified to interact specifically with the ryanodine receptor (RyR), which plays a crucial role in calcium release from the sarcoplasmic reticulum in skeletal muscle. This interaction is pivotal for its therapeutic action in conditions such as malignant hyperthermia and certain cardiovascular disorders. Research has pinpointed the N-terminal region of the skeletal muscle isoform of the ryanodine receptor (RyR1) as a molecular target for dantrolene, utilizing photoaffinity analogs to map this interaction. This binding modulates the receptor's function, highlighting the drug's mechanism of suppressing intracellular calcium release (K. Paul-Pletzer et al., 2002).
Cardiomyocyte Function Improvement
In failing hearts, dantrolene demonstrates a marked improvement in cardiomyocyte function by stabilizing interdomain interactions within the RyR2 receptor, the cardiac isoform of RyR. This stabilization inhibits spontaneous calcium leak and enhances cardiac performance, suggesting a therapeutic potential for heart failure treatment (Shigeki Kobayashi et al., 2009).
Neuroprotection and Neurointensive Care Applications
Dantrolene's inhibitory effect on intracellular calcium release has neuroprotective implications, potentially benefiting patients in the neurointensive care unit (NICU). Its mechanism involves the inhibition of the ryanodine receptor, suggesting a role in managing neuronal injury and other conditions where calcium dysregulation is a factor (S. Muehlschlegel, J. Sims, 2009).
Antioxidant Properties
Dantrolene also exhibits in vitro antioxidant properties, indicating its potential beyond muscle relaxation. Its effect on reducing lipid peroxidation suggests that dantrolene could contribute to the protection against oxidative stress-related cellular damage (M. Büyükokuroğlu et al., 2001).
Radiolabeling for Imaging Applications
The development of [13N]dantrolene, a positron emission tomography (PET) probe, underscores the drug's utility in imaging studies. This application aims to visualize the distribution and effects of dantrolene in vivo, providing insights into its pharmacokinetics and the biological systems it impacts (K. Kumata et al., 2012).
作用機序
Target of Action
Dantrolene-13C3, a labeled variant of Dantrolene, primarily targets the ryanodine receptors (RyR), specifically RyR1 and RyR3 . These receptors mediate the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .
Mode of Action
this compound acts by binding to the ryanodine receptor 1 (RyR1), leading to a decrease in intracellular calcium concentration . This binding depresses the excitation-contraction coupling in skeletal muscle, thereby inhibiting the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting the release of calcium from the sarcoplasmic reticulum, this compound disrupts the normal calcium ion flow that is essential for muscle contraction . This disruption can lead to a decrease in muscle spasticity and a mitigation of malignant hyperthermia crises .
Pharmacokinetics
It is metabolized in the liver and excreted via the bile duct and kidneys . These properties likely influence the bioavailability and pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium concentration. This leads to a decrease in muscle contractions, providing a therapeutic effect in conditions such as malignant hyperthermia and muscle spasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Additionally, factors such as the patient’s overall health, liver function, and the presence of certain genetic conditions can also influence the drug’s action . .
Safety and Hazards
Dantrolene-13C3 should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx) may be produced .
将来の方向性
生化学分析
Biochemical Properties
Dantrolene-13C3 interacts with several biomolecules, including enzymes and proteins. It non-competitively inhibits human erythrocyte glutathione reductase, with Ki and IC50 values of 111.6 μM and 52.3 μM, respectively . As a ryanodine receptor antagonist, this compound interacts with these receptors to stabilize calcium signaling .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by stabilizing calcium signaling . This stabilization can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ryanodine receptors . By acting as an antagonist to these receptors, this compound reduces channel activation by calmodulin, thereby decreasing the calcium sensitivity of the channel activation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase . Detailed information about its effects on metabolic flux or metabolite levels is currently limited.
特性
| { "Design of Synthesis Pathway": "The synthesis pathway for Dantrolene-13C3 involves the incorporation of three carbon-13 isotopes into the molecule. This can be achieved through a multi-step synthesis starting from commercially available starting materials.", "Starting Materials": [ "Benzene-13C6", "2-nitroaniline", "Ethyl 4-bromobutyrate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium carbonate", "Dimethylformamide", "Acetic anhydride", "Sodium acetate", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Reduction of 2-nitroaniline to 2-aminobenzene-13C6 using sodium borohydride in ethanol", "Step 2: Acylation of 2-aminobenzene-13C6 with ethyl 4-bromobutyrate using sodium hydroxide in dimethylformamide to yield ethyl 2-(2-aminophenyl)-3-bromobutyrate-13C3", "Step 3: Reduction of ethyl 2-(2-aminophenyl)-3-bromobutyrate-13C3 with hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(2-aminophenyl)-3-butanoate-13C3", "Step 4: Hydrolysis of ethyl 2-(2-aminophenyl)-3-butanoate-13C3 using sodium hydroxide to yield 2-(2-aminophenyl)-3-butanoic acid-13C3", "Step 5: Esterification of 2-(2-aminophenyl)-3-butanoic acid-13C3 with acetic anhydride and sodium acetate in acetic acid to yield dantrolene-13C3" ] } | |
CAS番号 |
1185234-99-4 |
分子式 |
C14H10N4O5 |
分子量 |
317.23 g/mol |
IUPAC名 |
1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i8+1,13+1,14+1 |
InChIキー |
OZOMQRBLCMDCEG-DMODWJJMSA-N |
異性体SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
1-[[[5-(4-Nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione-13C3; Dantrium-13C3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![[1,3]Oxazolo[3,2-a][1,3]diazepine](/img/structure/B564354.png)







![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)

